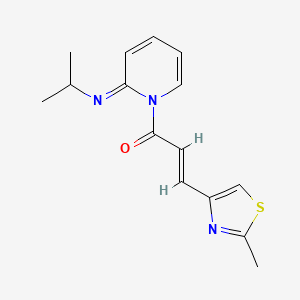![molecular formula C18H15Cl2N3O B7546646 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546646.png)
2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide, also known as DPB, is a chemical compound that has been studied for its potential applications in scientific research. DPB is a member of the pyrazole family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide may be a promising candidate for further study in this area.
Biochemical and Physiological Effects:
2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide. 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-cancer properties. However, 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide. Another area of interest is the study of 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide in combination with other anti-cancer drugs to determine if it has synergistic effects. Additionally, further research is needed to understand the safety and efficacy of 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide in humans.
合成方法
The synthesis of 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide involves the reaction of 2,3-dichlorobenzoyl chloride with 1-phenyl-4-pyrazolyl acetic acid in the presence of triethylamine. The resulting compound is then treated with thionyl chloride to yield 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide. The yield of 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide is typically around 50%.
科学研究应用
2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been shown to inhibit the growth of human breast cancer cells in vitro and in vivo. 2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has also been shown to inhibit the proliferation of prostate cancer cells and induce apoptosis in leukemia cells.
属性
IUPAC Name |
2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O/c19-16-8-4-7-15(17(16)20)18(24)21-10-9-13-11-22-23(12-13)14-5-2-1-3-6-14/h1-8,11-12H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMDAMKSOQFBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCNC(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)

![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)

![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)
![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B7546628.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)